tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
Primary Chemical Identifiers
tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is uniquely identified through several standardized chemical registration systems. The compound bears the Chemical Abstracts Service registry number 1207853-71-1, which serves as its primary identifier in chemical databases and commercial catalogs. The molecular formula C₁₀H₂₀N₂O₃ defines its elemental composition, indicating the presence of ten carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The calculated molecular weight of 216.28 grams per mole provides essential information for stoichiometric calculations and analytical characterization.
The compound is also registered under the Molecular Design Limited number MFCD12031285, facilitating its identification in chemical inventory systems. Additional registry identifiers include the PubChem Compound Identifier 58303478, which links to comprehensive structural and property data in the National Center for Biotechnology Information database. These multiple identification systems ensure accurate chemical tracking across different platforms and applications.
Systematic Nomenclature and Structural Designation
The International Union of Pure and Applied Chemistry systematic name for this compound is this compound. This nomenclature precisely defines the structural features including the tert-butyl protecting group attached to the carboxylate functionality at position 1 of the pyrrolidine ring. The stereochemical descriptors (3R,4R) indicate the absolute configuration at the third and fourth carbon atoms of the pyrrolidine ring, distinguishing this isomer from other possible stereoisomers.
The simplified molecular-input line-entry system representation O=C(N1CC@HC@HC1)OC(C)(C)C provides a linear notation that encodes the complete molecular structure including stereochemistry. The International Chemical Identifier key ZJLQOBHAWWWERW-YUMQZZPRSA-N serves as a unique molecular fingerprint that can be used for database searches and structural verification. These standardized representations ensure unambiguous identification across different chemical information systems.
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-4-7(6-13)8(11)5-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLQOBHAWWWERW-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Racemic Pyrrolidinone Precursor
The process begins with racemic trans-1-N-protected-4-hydroxypyrrolidine-3-carboxylic acid alkyl ester. For example, trans-1-benzyl-4-hydroxypyrrolidine-3-carboxylic acid methyl ester is synthesized via cyclization of γ-amino alcohols derived from L-glutamic acid. Key reaction conditions include:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | H2SO4, reflux in toluene | 85% |
| Esterification | Methyl iodide, K2CO3, DMF | 90% |
Lipase-Catalyzed Enantioselective Hydrolysis
Lipase PS (from Pseudomonas cepacia) selectively hydrolyzes the (3R,4R)-enantiomer of the racemic ester in a biphasic system (water:organic solvent). The enzymatic step achieves >98% enantiomeric excess (ee) under optimized conditions:
| Parameter | Value |
|---|---|
| Temperature | 30°C |
| pH | 7.0 (phosphate buffer) |
| Solvent | tert-Butyl methyl ether |
| Reaction Time | 24 hours |
The hydrolyzed (3R,4R)-acid is separated from the unreacted (3S,4S)-ester via liquid-liquid extraction.
Hydrogenolysis and Boc Protection
The benzyl group is removed via hydrogenolysis (H2, Pd/C, 50 psi), followed by Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine:
| Step | Conditions | Yield |
|---|---|---|
| Hydrogenolysis | 10% Pd/C, MeOH, 25°C | 95% |
| Boc Protection | Boc2O, Et3N, THF, 0°C → 25°C | 88% |
This method’s advantages include high enantioselectivity, minimal purification steps, and scalability to kilogram quantities.
Asymmetric Synthesis from Chiral Pool Starting Materials
An alternative route utilizes L-tartaric acid as a chiral precursor, leveraging its inherent stereochemistry to construct the pyrrolidine ring.
Formation of Pyrrolidine Scaffold
L-Tartaric acid is converted to a cyclic sulfamidate via treatment with thionyl chloride and subsequent ring-opening with ammonia. The resulting diol undergoes Mitsunobu reaction with tert-butyl carbamate to install the Boc group:
| Reaction | Reagents | Yield |
|---|---|---|
| Sulfamidate Formation | SOCl2, DMF, CH2Cl2 | 78% |
| Ring-Opening | NH3 (aq.), MeOH | 82% |
| Mitsunobu Reaction | BocNH2, DIAD, PPh3, THF | 75% |
Hydroxymethyl Group Introduction
The secondary alcohol is oxidized to a ketone using Dess-Martin periodinane, followed by stereoselective reduction with L-Selectride to install the hydroxymethyl group:
| Step | Conditions | Yield | ee |
|---|---|---|---|
| Oxidation | Dess-Martin, CH2Cl2 | 90% | - |
| Reduction | L-Selectride, THF, -78°C | 85% | 94% |
This method provides moderate yields but requires expensive reagents and cryogenic conditions.
Reductive Amination of Keto-Pyrrolidine Intermediates
A third approach involves reductive amination of tert-butyl (3R)-3-amino-4-oxopyrrolidine-1-carboxylate, though this method risks epimerization.
Synthesis of Keto-Pyrrolidine
The keto-pyrrolidine is prepared via oxidation of tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate using Jones reagent:
| Step | Conditions | Yield |
|---|---|---|
| Oxidation | CrO3, H2SO4, acetone | 70% |
Reductive Amination
The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol:
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 65% |
| ee | 82% |
This method’s lower ee (82%) limits its utility unless coupled with chiral chromatography.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations |
|---|---|---|
| Enzymatic Resolution | High ee (98%), scalable, no chromatography | Requires specialized enzymes |
| Asymmetric Synthesis | Uses chiral pool, no resolution steps | High cost, low yields |
| Reductive Amination | Simple reagents | Low ee, epimerization risk |
Industrial Optimization Strategies
Solvent Selection
tert-Butyl methyl ether optimizes lipase activity by balancing substrate solubility and enzyme stability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: tert-Butyl (3R,4R)-3-amino-4-carboxylpyrrolidine-1-carboxylate.
Reduction: tert-Butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate.
Substitution: tert-Butyl (3R,4R)-3-amino-4-alkoxymethylpyrrolidine-1-carboxylate.
Scientific Research Applications
tert-Butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor of specific enzymes, thereby altering biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Research Findings and Functional Insights
Reactivity and Synthetic Utility: The amino group in the target compound enables nucleophilic substitution or amide bond formation, critical for coupling with carboxylic acids or electrophiles in drug discovery . The hydroxymethyl group facilitates oxidation to carboxylates or conjugation via esterification . In contrast, analogs with hydroxyl groups (e.g., ’s compound) require activation (e.g., mesylation or bromination) for further functionalization .
Stereochemical Impact: The (3R,4R) configuration ensures optimal binding to chiral enzyme active sites. For example, cyclohexenylethylamino derivatives () show higher anticancer activity than their (3S,4S) counterparts due to spatial compatibility with target receptors .
Physicochemical Properties: Fluorinated analogs (e.g., ) exhibit increased lipophilicity and metabolic stability, making them suitable for blood-brain barrier penetration . Bis-hydroxymethyl derivatives () display higher aqueous solubility but lower membrane permeability compared to the amino-hydroxymethyl target compound .
Biological Applications: The target compound’s role as a protein degrader building block () highlights its utility in PROTAC synthesis, where amino groups anchor E3 ligase ligands . Isothiazole-containing analogs () demonstrate broad-spectrum antibacterial activity, leveraging the heterocycle’s electron-deficient nature for target inhibition .
Biological Activity
tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate, also known by its CAS number 1886799-52-5, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H20N2O3
- Molecular Weight : 216.28 g/mol
- IUPAC Name : rel-tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- Purity : ≥97%
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The compound's amino and hydroxymethyl groups are likely involved in hydrogen bonding with receptor sites.
Potential Biological Activities
-
Anticancer Activity :
- Recent studies suggest that pyrrolidine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds with similar structures have shown cytotoxic effects in various cancer cell lines, including hypopharyngeal tumors .
- The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation.
- Neurological Effects :
Case Studies and Research Findings
Several studies have investigated the biological effects of related pyrrolidine compounds, providing insights into the potential applications of this compound.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via multistep processes involving hydroxyl protection, sulfonation, and nucleophilic substitution. For example, tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate (a precursor) reacts with methanesulfonyl chloride in acetone at 0–20°C to introduce a leaving group, followed by bromide substitution (e.g., LiBr) to form brominated intermediates .
- Critical Parameters : Temperature control (<20°C) minimizes side reactions, while stoichiometric excess of reagents like 2,6-dimethylpyridine improves reaction efficiency. Yield optimization often requires column chromatography for purification .
Q. Which analytical techniques are most effective for characterizing enantiomeric purity and structural confirmation?
- Techniques :
- Chiral HPLC or polarimetry to verify enantiomeric excess (e.g., rac-tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate derivatives are resolved using chiral columns) .
- NMR (1H/13C) to confirm stereochemistry via coupling constants and NOE correlations. For example, the (3R,4R) configuration shows distinct splitting patterns for the hydroxymethyl and amino protons .
- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .
Q. How can researchers optimize purification of this compound to achieve >95% purity?
- Strategies :
- Flash column chromatography with gradients of hexane/ethyl acetate (e.g., 6:4 ratio) effectively separates diastereomers .
- Recrystallization using polar aprotic solvents (e.g., acetone/water mixtures) improves crystalline purity .
- HPLC with C18 columns is recommended for final purity assessment, especially for chiral variants .
Advanced Research Questions
Q. What strategies ensure stereochemical control during functionalization of the hydroxymethyl and amino groups?
- Approaches :
- Protecting group chemistry : Use of tert-butyloxycarbonyl (Boc) for the amino group prevents racemization during subsequent reactions. For hydroxymethyl, temporary silylation (e.g., tert-butyldimethylsilyl chloride) enables selective functionalization .
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed cross-coupling reactions retain configuration when modifying the pyrrolidine core .
Q. How do solvent polarity and pH affect the stability of this compound?
- Stability Profile :
| Condition | Degradation Rate | Major Degradation Product |
|---|---|---|
| Aqueous pH < 3 | High | Deprotected pyrrolidine |
| Polar aprotic (DMF, DMSO) | Low | None (stable for >48 hrs) |
| Protic (MeOH, EtOH) | Moderate | Ester hydrolysis byproducts |
- Mechanistic Insight : Acidic conditions cleave the Boc group, while prolonged exposure to alcohols induces ester hydrolysis. Storage at -20°C in anhydrous DMSO is recommended .
Q. What are the challenges in synthesizing spirocyclic or fused-ring derivatives from this scaffold?
- Key Challenges :
- Ring strain : Introducing spirocycles (e.g., spiropiperidine-pyrrolo[3,2-b]pyridine) requires careful optimization of cyclization reagents (e.g., POCl3 for imine formation) to avoid side reactions .
- Steric hindrance : Bulky substituents on the pyrrolidine ring reduce reaction efficiency in cross-couplings (e.g., Suzuki-Miyaura), necessitating microwave-assisted heating to improve yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
